N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide
Description
N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide is a complex organic compound that features a piperazine ring, an oxolane ring, and a benzenesulfonamide group
Properties
IUPAC Name |
N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18-25(22,23)16-5-3-2-4-15(16)19-7-9-20(10-8-19)17(21)12-14-6-11-24-13-14/h2-5,14,18H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJDHVWMQXWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C(=O)CC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with an appropriate acylating agent.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the piperazine intermediate.
Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and oxolane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-[4-[2-(oxolan-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide: shares structural similarities with other piperazine derivatives and sulfonamide compounds.
Examples: this compound, N-methyl-2-[4-[2-(tetrahydrofuran-3-yl)acetyl]piperazin-1-yl]benzenesulfonamide.
Uniqueness
- The presence of both the oxolane ring and the benzenesulfonamide group in the same molecule provides unique chemical properties and potential biological activities that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
